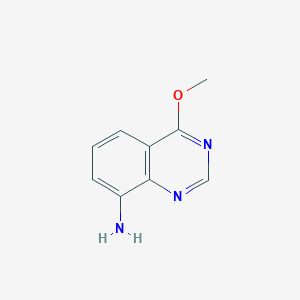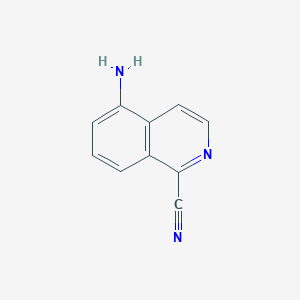
5-Aminoisoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminoisoquinoline-1-carbonitrile is an organic compound belonging to the class of aminoquinolines and derivatives It contains an amino group attached to a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoisoquinoline-1-carbonitrile can be achieved through various methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves green and sustainable chemical processes. These methods may include the use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts such as clay or ionic liquids .
化学反应分析
Types of Reactions
5-Aminoisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: The amino group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper. Reaction conditions often involve aqueous or solvent-free environments, with temperatures ranging from room temperature to elevated levels depending on the specific reaction .
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
科学研究应用
5-Aminoisoquinoline-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
作用机制
The mechanism of action of 5-Aminoisoquinoline-1-carbonitrile involves its inhibition of PARP-1, an enzyme involved in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage in cancer cells, leading to cell death. This mechanism makes it a promising candidate for cancer therapy .
相似化合物的比较
Similar Compounds
Quinoxalines: These compounds are structurally related to 5-Aminoisoquinoline-1-carbonitrile and share similar chemical properties.
Quinolin-8-amines: These are isomerically related compounds with valuable applications in organic synthesis and coordination chemistry.
Uniqueness
This compound is unique due to its potent and selective inhibition of PARP-1, which distinguishes it from other similar compounds. Its water solubility and high gastrointestinal absorption also contribute to its uniqueness and potential as a therapeutic agent .
属性
分子式 |
C10H7N3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
5-aminoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,12H2 |
InChI 键 |
AUCNLSUCVJKOPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C#N)C(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


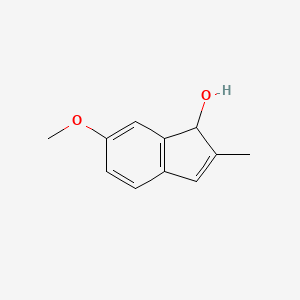

![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
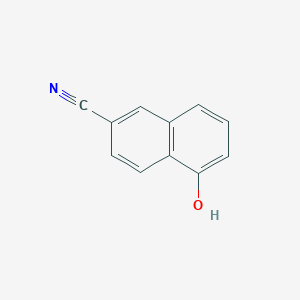
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)

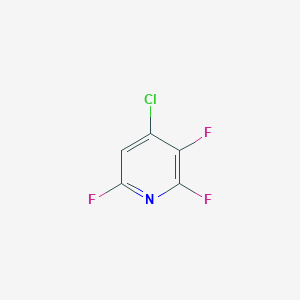

![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)



